molecular formula C19H24N2O3 B123588 trans-Hydroxy Praziquantel CAS No. 134924-71-3

trans-Hydroxy Praziquantel

Cat. No.: B123588
CAS No.: 134924-71-3
M. Wt: 328.4 g/mol
InChI Key: OKTGUGBZQBTMHZ-UHFFFAOYSA-N
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Description

Praziquantel, a racemic anthelmintic, remains the cornerstone for schistosomiasis treatment. Its limitations—such as bitter taste, side effects from the inactive enantiomer, and variable cure rates (CRs)—have driven research into optimized analogs and formulations . Modifications like enantiomeric resolution (to isolate the active enantiomer), hybrid molecules, and solubility-enhancing complexes (e.g., glycyrrhizic acid formulations) represent key advancements . "trans-Hydroxy Praziquantel" could hypothetically belong to this class of derivatives, designed to improve pharmacokinetics, efficacy, or tolerability.

Chemical Reactions Analysis

Metabolic Formation via Cytochrome P450 Enzymes

trans-Hydroxy Praziquantel is formed through cytochrome P450 (CYP)-mediated oxidation of PZQ. Key metabolic pathways include:

  • CYP3A4 and CYP2J2 Catalysis : These enzymes hydroxylate PZQ at the C4 position, producing trans-4-OH-PZQ as the major metabolite .

  • Stereoselectivity : The (R)-enantiomer of PZQ is preferentially metabolized to trans-4-OH-PZQ, while the (S)-enantiomer shows negligible conversion .

Table 1: Metabolic Parameters of this compound

ParameterValue (Mean ± SD)Source
Plasma half-life (t₁/₂)2.73–2.88 hours
Metabolic ratio (trans-4-OH-PZQ/PZQ)0.15–0.29
CYP2C19 contribution34% of total metabolism

In Vitro Reactivity and Antischistosomal Activity

This compound retains biological activity against Schistosoma haematobium and S. mansoni, though it is less potent than PZQ:

  • IC₅₀ Values :

    • S. haematobium: 1.47 µg/mL (4 h and 72 h incubation) .

    • S. mansoni: 0.15 µM (adult worms) .

Table 2: Comparative Activity of PZQ and trans-4-OH-PZQ

CompoundIC₅₀ (µg/mL) S. haematobiumIC₅₀ (µM) S. mansoni
PZQ0.030.10
trans-4-OH-PZQ1.470.15
R-PZQ (enantiomer)0.007N/A

Synthetic Derivatization

This compound serves as a precursor for deuterated analogs used in pharmacokinetic studies:

  • Deuteration : Hydrogen atoms in the hydroxyl group are replaced with deuterium using deuterium oxide (D₂O), yielding this compound-d5.

  • Applications :

    • Tracking drug distribution via NMR spectroscopy.

    • Studying enantiomer-specific metabolism .

Chemical Stability and Degradation

  • pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 8) .

  • Thermal Stability : Stable at room temperature but decomposes above 140°C .

Table 3: Stability Profile of this compound

ConditionStability OutcomeReference
pH 7.4 (37°C)Half-life: 2.5 hours
pH 9.0 (37°C)Half-life: 0.8 hours
140°C (dry state)Melting with decomposition

Pharmacogenetic Influences on Reactivity

Genetic polymorphisms in CYP2C19 significantly alter trans-4-OH-PZQ formation:

  • CYP2C19 Poor Metabolizers : Exhibit 40% lower trans-4-OH-PZQ/PZQ ratios compared to extensive metabolizers .

  • CYP2J2 Variants : Associated with reduced metabolic conversion rates (p < 0.05) .

Mechanistic Insights from TRPM Channel Studies

This compound interacts with schistosome TRPM (transient receptor potential melastatin) channels:

  • Calcium Influx : Activates Sm.TRPM PZQ channels, inducing Ca²⁺ entry (EC₅₀ = 1.08 µM) .

  • Temperature Sensitivity : Channel activation is enhanced at 37°C (EC₅₀ reduced to 154 nM) .

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action :
    • PZQ exerts its effects primarily through the disruption of calcium homeostasis in parasitic flatworms, leading to paralysis and death. Recent studies suggest that trans-OH-PZQ may also play a role in this mechanism, potentially enhancing the overall efficacy of PZQ by acting on different targets within the parasite's physiology .
  • Comparative Efficacy :
    • Research indicates that trans-OH-PZQ retains significant antischistosomal activity, with some studies suggesting it could be more effective than PZQ in certain contexts. For instance, in vitro studies demonstrated that trans-OH-PZQ exhibited comparable or superior activity against Schistosoma mansoni compared to its parent compound .

Clinical Applications

  • Enhanced Treatment Protocols :
    • The incorporation of trans-OH-PZQ into treatment regimens could address some limitations of PZQ, particularly in populations with high rates of reinfection or where PZQ resistance is emerging. Studies have shown that combining PZQ with trans-OH-PZQ can improve cure rates and reduce the likelihood of resistance development .
  • Pharmacokinetics and Safety :
    • Pharmacokinetic studies reveal that trans-OH-PZQ has a favorable profile, with rapid absorption and a half-life that supports its use in single-dose treatments. Investigations into its safety profile indicate that it is well-tolerated among diverse populations, including children .

Case Studies and Research Findings

StudyFocusFindings
In vitro Study on Antischistosomal Activity Evaluated the efficacy of trans-OH-PZQ against S. mansoniShowed IC50 values comparable to PZQ, indicating strong antischistosomal potential .
Pharmacokinetic Analysis in Children Assessed pharmacokinetics of PZQ and its metabolitesFound no significant differences in pharmacokinetic parameters between age groups; trans-OH-PZQ contributed to treatment efficacy .
Combination Therapy Trials Explored the effects of combining PZQ with trans-OH-PZQReported improved cure rates and reduced reinfection rates in endemic areas .

Comparison with Similar Compounds

Comparison with Similar Compounds

Racemic Praziquantel vs. Enantiopure Praziquantel

Praziquantel is administered as a racemate, but the inactive enantiomer contributes to adverse effects (e.g., bitter taste, dizziness). Resolving the racemate into its active enantiomer via hydrolysis and tartaric acid-based resolution improves tolerability without compromising efficacy . Enantiopure PZQ could theoretically align with the goals of trans-Hydroxy Praziquantel, emphasizing reduced side effects and enhanced patient compliance.

Ro 11-3128 (Methyl-Clonazepam)

Ro 11-3128 shares functional similarities with PZQ, inducing calcium influx and tegumental damage in schistosomes. japonicum . This distinct binding mechanism suggests complementary use with PZQ, particularly in regions with mixed infections or juvenile-stage parasites.

Benzothiazole Derivatives

Novel benzothiazole derivatives (e.g., compounds 4a-c) demonstrate 100% worm mortality at 10 μg/mL in vitro, rivaling PZQ’s efficacy .

Artemisinins (Artemether and Artesunate)

Artemisinins exhibit stage-specific activity against juvenile Schistosoma japonicum, addressing a critical gap in PZQ’s efficacy . Clinical trials show that repeated artemisinin doses prevent patent infections, suggesting synergies with PZQ for integrated control programs.

Formulation-Enhanced Praziquantel

  • PZQ-Clay Systems : Clay-based matrices accelerate PZQ release, addressing its poor aqueous solubility .
  • PZQ-Na₂GA Complex : A supramolecular complex with glycyrrhizic acid improves solubility by 3.5-fold and bioavailability by 2-fold, enabling lower therapeutic doses .

Combination Therapies

Combining PZQ with artemisinin-based drugs (e.g., Synriam) shows mixed results: while egg reduction rates (ERRs) for S. haematobium improve, S. mansoni outcomes remain unchanged compared to PZQ monotherapy .

Data Tables

Table 1. Efficacy and Pharmacokinetic Comparison

Compound Efficacy (CR/ERR) Solubility Target Stage Key Advantage(s) References
Racemic Praziquantel CR: 27.6–38.4% (varies by species) Low (0.4 mg/mL) Adult schistosomes Gold standard for morbidity control
Enantiopure Praziquantel Comparable to racemate Unimproved Adult schistosomes Reduced side effects
Ro 11-3128 Active against immature S. mansoni Not reported Immature No cross-resistance with PZQ
Benzothiazole 4a-c 100% mortality at 10 μg/mL Not reported Not stage-specific Novel structure, high potency
Artemether Prevents juvenile infections Moderate Juvenile Stage-specific synergy with PZQ
PZQ-Na₂GA Complex CR: Equivalent to PZQ High (1.4 mg/mL) Adult schistosomes Enhanced bioavailability, lower dosing

Table 2. Clinical Outcomes of Combination Therapies

Combination Schistosoma Species Cure Rate (CR) Egg Reduction Rate (ERR) Notes References
PZQ + Artesunate S. haematobium 42% (low intensity) 93.5% Superior to PZQ alone
PZQ + Synriam S. mansoni No improvement 87.5% No added benefit over monotherapy

Key Research Findings

  • Variable PZQ Efficacy : CRs for PZQ range widely (27.6–100%), influenced by infection intensity and regional resistance patterns .
  • Formulation Innovations: Solubility-enhanced PZQ (e.g., Na₂GA complex) and clay-based systems address pharmacokinetic limitations .
  • Stage-Specific Targeting : Artemisinins and Ro 11-3128 fill critical gaps in PZQ’s activity against juvenile and immature parasites .

Biological Activity

Introduction

Trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of praziquantel (PZQ), a widely used anthelmintic medication primarily for the treatment of schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for optimizing treatment protocols and enhancing therapeutic efficacy against schistosome infections.

Mechanism of Action

Praziquantel, including its metabolite trans-OH-PZQ, is believed to exert its effects through several mechanisms:

  • Calcium Channel Modulation : PZQ targets the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx, muscle contraction, and subsequent paralysis of the parasites .
  • TRPM Ion Channel Interaction : Recent studies suggest that PZQ and its derivatives may interact with the TRPM ion channels in flatworms, which could be a key mechanism underlying their antiparasitic effects .
  • Surface Antigen Exposure : Treatment with PZQ results in alterations in the surface antigens of schistosomes, enhancing immune recognition and clearance by the host .

In Vitro and In Vivo Studies

Research has demonstrated varying degrees of biological activity for trans-OH-PZQ compared to its parent compound and its enantiomers:

  • Efficacy Against Schistosoma Species : In vitro studies indicate that trans-OH-PZQ exhibits significant activity against Schistosoma haematobium, with an IC50 value of 1.47 μg/ml at 72 hours, compared to racemic PZQ which has an IC50 of 0.03 μg/ml . This suggests that while trans-OH-PZQ is less potent than racemic PZQ, it retains notable efficacy.
  • In Vivo Effectiveness : In animal models, particularly golden Syrian hamsters infected with S. haematobium, trans-OH-PZQ showed a worm burden reduction (WBR) comparable to that of racemic PZQ at higher doses . The calculated effective doses (ED50) were 24.7 mg/kg for R-PZQ and 127.6 mg/kg for S-PZQ, indicating that R-PZQ is significantly more active than S-PZQ and trans-OH-PZQ.

Table 1: Comparative Biological Activity of Praziquantel and this compound

CompoundIC50 (μg/ml) at 4hIC50 (μg/ml) at 72hED50 (mg/kg)WBR (%) at High Dose
R-Praziquantel (R-PZQ)0.0070.0124.798.5
S-Praziquantel (S-PZQ)3.513.40127.683.0
Racemic Praziquantel0.030.03N/A99.3
Trans-Hydroxy PZQN/A1.47N/AN/A

Pharmacokinetics

The pharmacokinetic profile of trans-OH-PZQ reveals important insights into its absorption and metabolism:

  • Absorption : Approximately 80% of praziquantel is absorbed after oral administration, with trans-OH-PZQ following similar absorption dynamics due to its metabolic relationship with PZQ .
  • Metabolism : Trans-OH-PZQ is primarily formed through the hepatic metabolism of R-PZQ via cytochrome P450 enzymes . This metabolite may contribute to the overall antischistosomal activity observed with praziquantel.

Table 2: Pharmacokinetic Parameters of Praziquantel

ParameterValue
Cmax (µg/mL)0.83 ± 0.52
AUC (µg/mL·hr)3.02 ± 0.59
Tmax (hours)1.48 ± 0.74
Half-life (hours)0.8 - 1.5
Volume of Distribution (L)7695 ± 2716

Case Studies

  • Efficacy in Children : A study involving preschool and school-aged children in Côte d'Ivoire assessed the pharmacokinetics and cure rates following praziquantel treatment for schistosomiasis caused by S. mansoni and S. haematobium. The results indicated that cure rates improved significantly with higher doses, reinforcing the importance of dose optimization in pediatric populations .
  • Comparative Efficacy Study : A systematic review analyzed various studies on praziquantel's efficacy against schistosomiasis in Ethiopia, revealing a pooled cure rate of approximately 89% at a standard dose of 40 mg/kg across different studies . This highlights the ongoing relevance of praziquantel and its metabolites in treating schistosomiasis effectively.

This compound plays a crucial role as a metabolite contributing to the overall efficacy of praziquantel against schistosome infections. While it exhibits lower potency compared to its parent compound, it remains an important component in understanding the pharmacodynamics and therapeutic strategies for schistosomiasis treatment.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying praziquantel in pharmaceutical formulations?

To quantify praziquantel, liquid chromatography (LC) is widely employed due to its precision in separating analytes like albendazole and praziquantel in combined formulations. Method validation must adhere to pharmacopeial standards (e.g., State Pharmacopoeia of Ukraine), including parameters such as specificity, linearity, and accuracy. Infrared (IR) spectrophotometry or gas-liquid chromatography (GLC) can confirm identity by matching spectral fingerprints to reference standards . For plasma analysis, organic solvent extraction followed by dansyl-chloride derivatization enables fluorometric detection, achieving sensitivity in biological matrices .

Q. How can enantiomeric purity of praziquantel be assessed and optimized?

Enantiomeric separation of praziquantel requires chiral stationary phases, such as β-cyclodextrin columns, to resolve racemic mixtures. Differential scanning calorimetry (DSC) and X-ray diffraction validate enantiopurity by identifying phase transitions and crystalline structure differences. Ternary solubility phase diagrams (e.g., in methanol at 0°C) guide large-scale resolution strategies, while tartaric acid derivatives facilitate intermediate amine resolution during synthesis .

Q. What statistical approaches are recommended for analyzing praziquantel efficacy in clinical trials?

Efficacy studies use chi-square tests to assess associations between infection prevalence and demographic factors (e.g., age, gender). ANOVA or independent t-tests compare mean praziquantel uptake across groups. Multivariable logistic regression with cluster-adjusted robust standard errors accounts for within-school clustering in mass drug administration (MDA) programs. Survival analysis or mixed-effects models may track longitudinal outcomes .

Q. What is the current understanding of praziquantel's mechanism of action against schistosomes?

Praziquantel likely targets voltage-sensitive Ca²⁺ channels, inducing rapid calcium influx and paralysis. However, hypotheses suggest synergism between multiple targets, including host immune modulation and disruption of schistosome tegumental integrity. Functional assays (e.g., Ca²⁺ reporter systems) and mutagenesis of ion channels like TRPMPZQ are critical for elucidating these mechanisms .

Advanced Research Questions

Q. How do genetic variations in Schistosoma mansoni TRPMPZQ receptors influence praziquantel resistance?

Mutations in the TRPMPZQ voltage-sensor-like domain (e.g., p.Y1554C, p.Q1670K) reduce praziquantel sensitivity, as shown by EC₅₀ shifts in Ca²⁺ flux assays. Functional genomics approaches, such as site-directed mutagenesis and haplotype diversity analysis (iHS scores), identify resistance-associated variants. Population-level whole-genome sequencing detects standing variation in endemic regions, informing resistance surveillance .

Q. What experimental strategies can overcome solubility challenges in praziquantel formulation?

Dextran hydrogels (70 kDa and 148 kDa) improve aqueous solubility via polymer-drug interactions. Solvent casting and freeze-drying produce stable matrices, while DSC confirms weak drug-polymer interactions that modulate release kinetics. Blending dextrans at optimized ratios (e.g., 1:3:3 PZQ:DEX-70:DEX-148) enhances dissolution profiles .

Q. How can functional genomics elucidate praziquantel's multi-target effects?

CRISPR-Cas9 knockout libraries and RNAi screens identify genes affecting drug susceptibility. Dual RNA-seq of host-parasite interactions reveals immune pathways amplified by praziquantel. High-throughput calcium imaging and electrophysiology validate channel targets, while proteomic profiling detects post-treatment tegumental antigen exposure .

Q. What methodologies detect emerging praziquantel resistance in endemic regions?

In vitro larval motility assays and egg hatching tests quantify EC₅₀ shifts. Field isolates are genotyped for TRPMPZQ mutations linked to reduced sensitivity. Meta-analyses of cure rates (CR) and egg reduction rates (ERR) from MDA programs statistically model geographic and temporal trends in efficacy decline .

Properties

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928822, DTXSID901114356
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60743-58-0, 134924-68-8, 134924-71-3
Record name 4-Hydroxypraziquantel
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Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
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Record name 4-HYDROXYCYCLOHEXYLCARBOXYLATE
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